molecular formula C19H17F2N3O2 B8044592 1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol

1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol

Cat. No.: B8044592
M. Wt: 357.4 g/mol
InChI Key: UCWKCLVFFVOIEC-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol typically involves multiple steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl and Phenoxy Groups: These groups can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of infections or other diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes or interfere with cellular processes by binding to specific molecular targets, such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: Known for its broad-spectrum antifungal activity.

    Voriconazole: Used to treat serious fungal infections.

Uniqueness

1-(2,4-Difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol may have unique properties due to the presence of the difluorophenyl and phenoxycyclopropyl groups, which could enhance its biological activity or selectivity compared to other triazole derivatives.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-(1-phenoxycyclopropyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c20-13-6-7-15(16(21)10-13)17(25)18(24-12-22-11-23-24)19(8-9-19)26-14-4-2-1-3-5-14/h1-7,10-12,17-18,25H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWKCLVFFVOIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(C(C2=C(C=C(C=C2)F)F)O)N3C=NC=N3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C(C(C2=C(C=C(C=C2)F)F)O)N3C=NC=N3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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